molecular formula C5H6N2O B167480 3-Pyridinamine, 1-oxide CAS No. 1657-32-5

3-Pyridinamine, 1-oxide

Cat. No.: B167480
CAS No.: 1657-32-5
M. Wt: 110.11 g/mol
InChI Key: ZGIBIGDAAQIUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinamine, 1-oxide, also known as 3-aminopyridine N-oxide, is a derivative of pyridine with the molecular formula C5H6N2O. This compound is characterized by the presence of an amino group at the third position and an oxide group attached to the nitrogen atom of the pyridine ring. It is a white crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinamine, 1-oxide typically involves the oxidation of 3-aminopyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinamine, 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxide group back to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: 3-aminopyridine.

    Substitution: Substituted pyridines with various functional groups.

Scientific Research Applications

3-Pyridinamine, 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Research has shown its potential in the development of drugs for treating neurological disorders.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinamine, 1-oxide involves its interaction with various molecular targets. The oxide group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    3-Aminopyridine: Lacks the oxide group, making it less reactive in certain chemical reactions.

    Pyridine N-oxide: Lacks the amino group, which limits its use in nucleophilic substitution reactions.

    4-Aminopyridine N-oxide: Similar structure but with the amino group at the fourth position, leading to different reactivity and applications.

Uniqueness: 3-Pyridinamine, 1-oxide is unique due to the presence of both the amino and oxide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

1-oxidopyridin-1-ium-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5-2-1-3-7(8)4-5/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIBIGDAAQIUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168012
Record name 3-Pyridinamine, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657-32-5
Record name NSC60496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinamine, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.